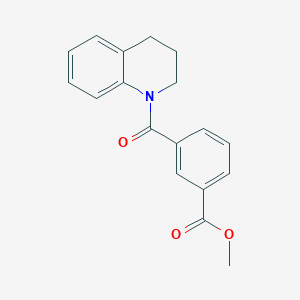![molecular formula C15H19N3O3S B250485 N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea, also known as TAK-242, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-242 is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the innate immune response. In
Mécanisme D'action
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea is a selective inhibitor of TLR4 signaling, which is involved in the innate immune response. TLR4 is expressed on the surface of immune cells and recognizes pathogen-associated molecular patterns (PAMPs) from bacteria and viruses. Upon binding to PAMPs, TLR4 activates a signaling cascade that leads to the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound inhibits TLR4 signaling by binding to an intracellular domain of TLR4, which prevents the recruitment of adaptor proteins necessary for downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In animal models of sepsis, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea is its selectivity for TLR4 signaling, which allows for specific inhibition of this pathway without affecting other immune signaling pathways. Additionally, this compound has been shown to have low toxicity in preclinical studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea. One potential application is in the treatment of sepsis, where this compound has shown promising results in preclinical studies. Additionally, this compound has been shown to have potential as a cancer therapeutic, and further studies are needed to explore its efficacy in vivo. Finally, there is potential for the development of more potent and soluble TLR4 inhibitors based on the structure of this compound.
Méthodes De Synthèse
The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea involves a multi-step process that begins with the reaction of 4-nitrophenyl isocyanate with morpholine to form 4-nitrophenyl carbamate. This intermediate is then reacted with propionic acid to form the corresponding propionyl carbamate. Finally, thiourea is added to the propionyl carbamate to yield this compound. The overall yield of this process is around 20%, and the purity of the final product is greater than 99%.
Applications De Recherche Scientifique
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea has been extensively studied for its potential therapeutic applications in a variety of diseases, including sepsis, inflammation, and cancer. In preclinical studies, this compound has been shown to reduce inflammation and improve survival in animal models of sepsis. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Propriétés
Formule moléculaire |
C15H19N3O3S |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C15H19N3O3S/c1-2-13(19)17-15(22)16-12-5-3-4-11(10-12)14(20)18-6-8-21-9-7-18/h3-5,10H,2,6-9H2,1H3,(H2,16,17,19,22) |
Clé InChI |
QGLSROSYCUHNBN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N2CCOCC2 |
SMILES canonique |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
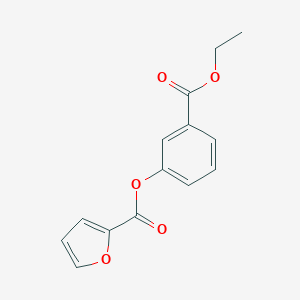
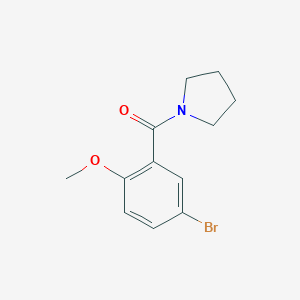
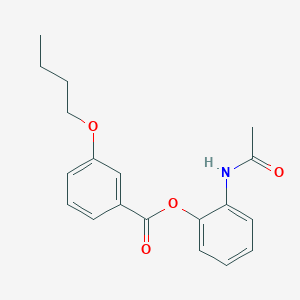
![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
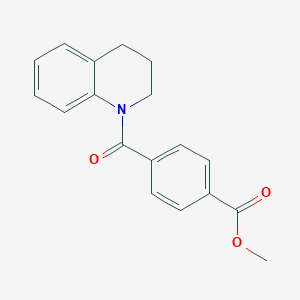
![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
